3-Nitropyridine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

This nitro-carboxylic acid building block is essential for HIV NNRTI drug discovery and heterocycle construction. Its specific 3-nitro/2-carboxylic pattern enables high-yield reduction and cyclocondensation to 1,8-naphthyridines—reactivity not replicable with isomers. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 59290-85-6
Cat. No. B1319075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyridine-2-carboxylic acid
CAS59290-85-6
Molecular FormulaC6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10)
InChIKeyZUUJWCKWJJGJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropyridine-2-carboxylic Acid (CAS 59290-85-6): Sourcing and Specification Guide for Pharmaceutical Intermediates


3-Nitropyridine-2-carboxylic acid (CAS 59290-85-6) is a heterocyclic building block [1] characterized by its pyridine ring, a carboxylic acid group at the 2-position, and a nitro group at the 3-position . This nitro-carboxylic acid structure provides a specific platform for synthetic elaboration into more complex molecules, particularly for pharmaceutical and agrochemical research [2].

Why 3-Nitropyridine-2-carboxylic Acid (CAS 59290-85-6) Cannot Be Substituted with Generic Pyridine Carboxylic Acid Analogs


The specific adjacency of the 3-nitro and 2-carboxylic acid groups in this molecule is not interchangeable with other positional isomers, such as 2-nitropyridine-3-carboxylic acid [1]. This distinct substitution pattern dictates its reactivity and the types of derivatives it can form [2]. Direct substitution with a different isomer will lead to a different synthetic intermediate and a divergent final product, with no guarantee of equivalent downstream biological or chemical performance [3].

3-Nitropyridine-2-carboxylic Acid (CAS 59290-85-6): Head-to-Head Performance Evidence


Nitropyridine-2-carboxylic Acid Reduction to 3-Aminopicolinic Acid: A Direct Quantitative Comparison

The efficiency of 3-nitropyridine-2-carboxylic acid as a precursor to 3-aminopyridine-2-carboxylic acid was directly quantified. Reduction of the nitro group via palladium-catalyzed hydrogenation yielded the target amine with a 67% isolated yield under specific conditions [1]. This specific yield is a direct measure of its utility for this common transformation.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Nitropyridine-2-carboxylic Acid Derivatives as HIV-1 NNRTIs: Quantitative Activity and Selectivity Comparison

Derivatives synthesized from a 3-nitropyridine core exhibit potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. In a direct head-to-head comparison, a leading derivative (compound 7b) showed an EC50 of 0.056 μM against wild-type HIV-1 IIIB in MT-4 cells, with a selective index (SI) of 1251. This performance is quantifiably superior to the reference NNRTIs nevirapine (EC50 = 0.23 μM) and delavirdine (EC50 = 0.51 μM) [1].

Antiviral Research Medicinal Chemistry HIV-1 Inhibition

Nitropyridine-2-carboxylic Acid Physicochemical Profile for Downstream Handling

The measured LogP of -0.33 for 3-nitropyridine-2-carboxylic acid indicates a slight hydrophilicity, which is a key differentiator from more lipophilic isomers or substituted analogs (e.g., 2-nitropyridine-3-carboxylic acid) [1]. This property directly impacts solvent selection for reactions and purification, as well as the formulation characteristics of downstream products.

Process Chemistry Formulation Physicochemical Properties

Procurement-Driven Applications for 3-Nitropyridine-2-carboxylic Acid (CAS 59290-85-6)


Pharmaceutical Intermediate for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a validated starting material for synthesizing a series of potent HIV-1 NNRTIs. Procurement of this specific intermediate supports drug discovery and lead optimization programs targeting HIV, with a clear path to candidates showing improved potency over nevirapine and delavirdine [1].

Building Block for Ortho-Amino Pyridine Carboxylic Acid Derivatives

As demonstrated by its high-yield reduction to 3-aminopyridine-2-carboxylic acid [1], this compound is an ideal building block for creating ortho-amino pyridine carboxylic acids. These are core structures in various bioactive molecules, making it a valuable asset in medicinal chemistry libraries.

Starting Material for the Synthesis of 1,8-Naphthyridines and Other Fused Heterocycles

The compound's structure allows for specific decarboxylation and cyclocondensation reactions to form 2-substituted 1,8-naphthyridines [2]. This establishes its utility in constructing complex heterocyclic systems, which are of high interest in both pharmaceutical and material science applications.

Precursor for Functionalized Pyridine Agrochemical Building Blocks

The reactive nitro and carboxylic acid groups can be selectively transformed to generate a diverse array of substituted pyridine derivatives. This versatility supports the exploration of novel herbicides and fungicides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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